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molecular formula C13H19ClN2 B8677476 4-Chlorobenzyl-2,5-dimethylpiperazine

4-Chlorobenzyl-2,5-dimethylpiperazine

Cat. No. B8677476
M. Wt: 238.75 g/mol
InChI Key: ZXMDXHSKGRSJGC-UHFFFAOYSA-N
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Patent
US06943188B2

Procedure details

Was synthesized in the same way as A) from 1-chloro-4-chloromethyl-benzene (1.27 g, 7.89 mmol) and 2,5-dimethyl-piperazine (11.0 g, 8.77 mmol) in DMF. Yield 701 mg, 37%
Quantity
1.27 g
Type
reactant
Reaction Step One
Quantity
11 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8]Cl)=[CH:4][CH:3]=1.[CH3:10][CH:11]1[CH2:16][NH:15][CH:14]([CH3:17])[CH2:13][NH:12]1>CN(C=O)C>[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([CH2:8][N:12]2[CH2:13][CH:14]([CH3:17])[NH:15][CH2:16][CH:11]2[CH3:10])=[CH:4][CH:3]=1

Inputs

Step One
Name
Quantity
1.27 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)CCl
Name
Quantity
11 g
Type
reactant
Smiles
CC1NCC(NC1)C
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CN(C)C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(CN2C(CNC(C2)C)C)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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